molecular formula C17H14N4O2S4 B2986507 2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1428348-69-9

2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2986507
M. Wt: 434.57
InChI Key: RQLIJGGRAWDFBM-UHFFFAOYSA-N
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Description

The compound is a thieno[3,2-d]pyrimidine derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the thiophen-2-yl group, and the attachment of the thiazol-2-yl group .


Molecular Structure Analysis

The compound contains several heterocyclic rings (thieno[3,2-d]pyrimidine, thiophene, and thiazole), which could contribute to its chemical properties and potential biological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thieno[3,2-d]pyrimidine core could potentially undergo reactions at the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence of the heterocyclic rings, the specific functional groups attached to these rings, and the overall size and shape of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Thiazoles and their fused derivatives have been synthesized to explore their antimicrobial activities. These compounds, including derivatives of the chemical structure , have shown promising in vitro antimicrobial activity against bacterial strains such as Escherichia coli and Xanthomonas citri, and against fungal strains like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Insecticidal Assessment

The synthesis of various heterocycles incorporating a thiadiazole moiety, related to the core structure of the compound , has been conducted to evaluate their insecticidal activity. These compounds were tested against the cotton leafworm, Spodoptera littoralis, showing potential as insecticidal agents (Fadda et al., 2017).

Antitumor Evaluation

Polyfunctionally substituted heterocyclic compounds derived from structures similar to the compound of interest have demonstrated significant antitumor activities. These compounds were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), indicating their potential in cancer research (Shams et al., 2010).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the queried compound, have been synthesized and evaluated as potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors show promise in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models, suggesting their applicability in developing cancer therapeutics (Shukla et al., 2012).

Safety And Hazards

As with any chemical compound, the safety and hazards would depend on a variety of factors, including the specific properties of the compound, the amount and duration of exposure, and the route of exposure. It’s always important to handle chemical compounds in a safe manner, following all relevant safety guidelines .

Future Directions

Future research could potentially explore the synthesis of similar compounds, the biological activity of these compounds, and their potential applications in medicinal chemistry .

properties

IUPAC Name

2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S4/c22-13(20-16-18-5-9-26-16)10-27-17-19-12-4-8-25-14(12)15(23)21(17)6-3-11-2-1-7-24-11/h1-2,4-5,7-9H,3,6,10H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLIJGGRAWDFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

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